4-Nitrophenyl beta-D-xylotrioside is a synthetic compound primarily used as a substrate for enzymatic assays, particularly in the study of xylanases, which are enzymes that degrade xylan, a major component of plant cell walls. This compound is characterized by its chromogenic properties, allowing for easy detection and quantification in biochemical assays. The systematic name reflects its structure, which includes a nitrophenyl group attached to a beta-D-xylotrioside moiety.
4-Nitrophenyl beta-D-xylotrioside belongs to the class of glycosides, specifically xylosides, which are carbohydrates linked to an aglycone (in this case, 4-nitrophenol). It is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for organic compounds.
The synthesis of 4-nitrophenyl beta-D-xylotrioside can be achieved through enzymatic methods. A notable procedure involves the use of beta-D-xylosidase enzymes that catalyze the transglycosylation reaction between donor and acceptor substrates. In one method, 4-nitrophenyl beta-D-xylopyranoside acts as a donor to produce the desired xylotrioside with high specificity for beta-1,4-glycosidic linkages .
The enzymatic synthesis typically occurs under controlled pH conditions (around pH 5.5), optimizing yield and purity. The reaction yields can reach approximately 19.4% under optimal conditions . The resulting product is purified through chromatographic techniques to ensure high purity levels (>98%) suitable for research applications .
The molecular formula of 4-nitrophenyl beta-D-xylotrioside is , with a molecular weight of approximately 535.4 g/mol . The compound features a nitrophenyl group attached to a trisaccharide consisting of three xylose units linked by beta-1,4-glycosidic bonds.
The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the configuration and linkage types present in the molecule.
4-Nitrophenyl beta-D-xylotrioside serves primarily as a substrate for enzymatic reactions involving xylanases. These enzymes catalyze the hydrolysis of the glycosidic bonds within the substrate, resulting in the release of xylose units and the aromatic aglycone .
In studies involving endo-beta-1,4-xylanases, it was observed that 4-nitrophenyl beta-D-xylotrioside forms enzyme-substrate complexes that lead to its gradual degradation into smaller xylooligosaccharides and ultimately xylose . The reaction pathway often involves both hydrolysis and transglycosylation mechanisms.
The mechanism by which 4-nitrophenyl beta-D-xylotrioside acts as a substrate involves binding to the active site of xylanase enzymes. The aromatic aglycone is released upon cleavage of the glycosidic bond, while xylose units are liberated from the non-reducing end of the trisaccharide .
Kinetic studies using this substrate can provide insights into enzyme activity parameters such as (Michaelis constant) and (maximum rate), allowing researchers to assess enzyme efficiency and specificity .
4-Nitrophenyl beta-D-xylotrioside is predominantly used in scientific research for:
The versatility and specificity of 4-nitrophenyl beta-D-xylotrioside make it an essential tool in carbohydrate biochemistry and enzymology.
The degradation of xylan, a major hemicellulose component with a backbone of β-1,4-linked xylopyranosyl residues, necessitates the synergistic action of enzyme systems. pNP-X₃ acts as a defined molecular probe to unravel the catalytic functions of key enzymes in this process.
Endo-1,4-β-xylanases (EC 3.2.1.8) cleave internal β-1,4-glycosidic bonds within the xylan backbone. pNP-X₃, mimicking a minimal fragment of the natural polymer, allows precise investigation of endoxylanase specificity and cleavage patterns. Unlike polymeric substrates, pNP-X₃ typically undergoes a single cleavage event by endoxylanases, generating defined products: shorter xylooligosaccharides (like xylobiose) and the chromogenic pNP-tagged fragment (e.g., pNP-xyloside if cleaved at the reducing end). This characteristic makes it invaluable for differentiating endo-acting enzymes from exo-acting ones and for studying their specific bond cleavage preferences. Research shows that endoxylanases from diverse glycoside hydrolase (GH) families (e.g., GH10, GH11) exhibit distinct cleavage patterns on xylotriosides, reflecting their substrate binding architecture and catalytic machinery [1] [2] [6]. For instance, certain GH10 endoxylanases demonstrate higher activity towards pNP-X₃ compared to GH11 enzymes, attributed to differences in their active site topology accommodating substituted xylooligosaccharides [2].
β-Xylosidases (EC 3.2.1.37) act exo-wise, hydrolyzing xylooligosaccharides (XOS) from the non-reducing end to release xylose monomers. pNP-X₃ serves as a crucial substrate to probe the chain length specificity and binding affinity of these enzymes. Studies reveal a clear trend: β-xylosidase activity generally increases with the degree of polymerization (DP) of the XOS substrate. Enzymes like the β-xylosidase (XYL4) from Sphingomonas elodea ATCC 31461 exhibit significantly higher activity on longer chains (xylohexaose > xylopentaose > xylotetraose > xylotriose > xylobiose) [4]. This preference is mirrored using pNP-glycosides, where pNP-X₃ often shows higher susceptibility than the disaccharide analog (pNP-β-D-xylobioside, pNPX2) or the monosaccharide analog (p-nitrophenyl β-D-xylopyranoside, pNPX). The binding involves specific interactions between the enzyme's active site subsites (-n to +m, where the glycosidic bond is cleaved between subsites -1 and +1) and the xylose residues of the substrate. The pNP-X₃ molecule occupies subsites -2, -1, and +1, with the pNP group in the aglycone (+1) site. Recognition of the xylose residue in the -2 subsite is critical for efficient hydrolysis of trisaccharides compared to disaccharides. Mutational studies, like those involving the E128H mutant in a Streptomyces olivaceoviridis F/10 xylanase, demonstrate significant enhancement in binding affinity for p-nitrophenyl-β-D-xylobioside, highlighting the importance of specific residues in subsite -2 recognition, which directly applies to understanding interactions with pNP-X₃ [2] [4] [6]. Furthermore, bifunctional enzymes exhibiting both β-xylosidase and α-L-arabinofuranosidase activity, such as PpBXL from Penicillium piceum or rLfXyl43 from Limosilactobacillus fermentum, can be characterized using pNP-X₃ alongside other chromogenic substrates to delineate their dual specificities [8] [10].
Table 1: Enzyme Specificity Patterns Revealed by pNP-X₃ and Related Substrates
Enzyme Type | GH Family | Primary Activity on pNP-X₃ | Key Recognition Feature Probed | Example Source Organism |
---|---|---|---|---|
Endo-1,4-β-Xylanase | GH10 | Cleaves internal bonds | Subsites accommodating substituted XOS | Aspergillus niger, Thermomyces lanuginosus |
Endo-1,4-β-Xylanase | GH11 | Lower activity/selective cleav | Tight active site cleft, prefers unsubstituted regions | Trichoderma reesei, Bacillus subtilis |
β-Xylosidase | GH3 | Hydrolyzes to pNP + X₂ or X + pNP-X | Subsites -1, -2 (+1 for aglycone) | Sphingomonas elodea (XYL4), Aspergillus niger |
β-Xylosidase | GH43 | Hydrolyzes to pNP + X₂ or X + pNP-X | Subsites -1, -2 (+1); often bifunctional (ArabF) | Limosilactobacillus fermentum (LfXyl43), Penicillium piceum (PpBXL) |
Bifunctional Enzyme | GH43 | Hydrolyzes pNP-X₃ & pNPAf | Ability to accommodate xylose/arabinose in -1/-2 | Penicillium piceum (PpBXL) |
Quantitative kinetic analysis using pNP-X₃ provides essential parameters for understanding enzyme efficiency, stability, and potential industrial applicability.
Table 2: Representative Catalytic Parameters Determined Using pNP-X₃ or Directly Relevant Substrates
Enzyme | Source | Substrate | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (mM⁻¹s⁻¹) | Key Feature | Citation Context |
---|---|---|---|---|---|---|---|
β-Xylosidase (XYL4) | Sphingomonas elodea | Xylobiose | ~0.5 | ~10 | ~20 | Activity ↑ with DP (X6>X5>X4>X3>X2) | [4] |
β-Xylosidase (BXYL I) | Penicillium janczewskii | pNPX (X1) | 0.78 | 91.7 | 117.6 | Thermostable, No xylan activity | [6] |
β-Xylosidase/ArabF (PpBXL) | Penicillium piceum W6 | pNPX (X1) | 0.41 | 128.6 | 313.7 | Bifunctional, Thermostable (t½=10d @70°C) | [8] |
β-Xylosidase (rLfXyl43) | Limosilactobacillus fermentum | pNPX (X1) | 1.15 | 98.3 | 85.5 | Xylose tolerant (K_i=100.1 mM) | [10] |
Endoxylanase (XYL I) | Penicillium janczewskii | Beechwood xylan | N/A | N/A | N/A | Optimal @pH 6.0, 65°C; t½=6min @65°C | [6] |
Table 3: pH and Temperature Optima/Stability Profiles of Xylanolytic Enzymes
Enzyme | Source | Optimum pH | pH Stability | Optimum Temp (°C) | Thermostability |
---|---|---|---|---|---|
β-Xylosidase (XYL4) | Sphingomonas elodea | 5.5 | >84.38% act. (24h, 4°C, pH 3.0-9.5) | 50 | >85.72% act. (60h @40-50°C); t½ ~12h @55°C |
β-Xylosidase (BXYL I) | Penicillium janczewskii | 5.0 | Not reported | 75 | ~100% act. (6h @60°C) |
β-Xylosidase/ArabF (PpBXL) | Penicillium piceum W6 | 4.0 | >80% act. (24h, pH 3.0-5.0) | 70 | t½=10 days @70°C |
β-Xylosidase (rLfXyl43) | Limosilactobacillus fermentum | 7.0 | Not reported | 35 | Moderate (Optimal temp low) |
Endoxylanase (XYL I) | Penicillium janczewskii | 6.0 | Broad (Activity profile) | 65 | t½=125 min @55°C; 16 min @60°C; 6 min @65°C |
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